molecular formula C12H9NO B8544044 Propynoic acid-(4-prop-1-ynylphenyl)amide

Propynoic acid-(4-prop-1-ynylphenyl)amide

Cat. No. B8544044
M. Wt: 183.21 g/mol
InChI Key: STUQLFKVWPWIMF-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

1.2 g (5.86 mmol) of DCC is added to a solution of 375 mg (5.35 mmol) of propynoic acid in 10 mL of dichloromethane at 0° C. and the mixture is stirred for 30 minutes. Then 0.7 g (5.35 mmol) of 4-prop-1-ynylphenylamine dissolved in dichloromethane is slowly added dropwise and the mixture is stirred for 2 hours again at 0° C. The reaction mixture is then filtered through CELITE® filter aid and the filtrate is evaporated down. The purification is carried out by column chromatography on silica gel (eluant: dichloromethane/ethanol (40:1)). Yield: 0.7 g (71.4% of theory); C12H9NO (M=183.21); calc.: molecular ion peak (M+H)+: 184; found: molecular ion peak (M+H)+: 184; Rf value: 0.65 (silica gel, dichloromethane/ethanol/acetic acid 20:1).
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1CCC(N=C=NC2CCCCC2)CC1.[C:16]([OH:20])(=O)[C:17]#[CH:18].[C:21]([C:24]1[CH:29]=[CH:28][C:27]([NH2:30])=[CH:26][CH:25]=1)#[C:22][CH3:23]>ClCCl>[C:21]([C:24]1[CH:29]=[CH:28][C:27]([NH:30][C:16](=[O:20])[C:17]#[CH:18])=[CH:26][CH:25]=1)#[C:22][CH3:23]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
375 mg
Type
reactant
Smiles
C(C#C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C(#CC)C1=CC=C(C=C1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added dropwise
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours again at 0° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through CELITE®
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#CC)C1=CC=C(C=C1)NC(C#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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